molecular formula C5H5F3N2O B1446345 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol CAS No. 1598936-56-1

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol

Cat. No.: B1446345
CAS No.: 1598936-56-1
M. Wt: 166.1 g/mol
InChI Key: JRTWIXMEOBPWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol is an organic compound that features a trifluoroethyl group attached to a pyrazol-4-ol moiety. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol typically involves the reaction of pyrazol-4-ol with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the pyrazol-4-ol.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications, and methods such as solvent extraction and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoroethyl group or the pyrazol-4-ol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazol-4-one derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality, used as a solvent and in protein studies.

    N-(2,2,2-Trifluoroethyl)acetamide: Another compound with a trifluoroethyl group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol is unique due to the combination of the pyrazol-4-ol moiety and the trifluoroethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTWIXMEOBPWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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